molecular formula C14H16N2O3 B2492265 N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034313-11-4

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2492265
CAS RN: 2034313-11-4
M. Wt: 260.293
InChI Key: CHFUIENVECCMHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including compounds similar to N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, often involves multi-component reactions that allow for the introduction of diverse functional groups, providing a pathway to a wide range of chemical entities. A notable method involves the base-promoted three-component reaction of aromatic aldehydes, acetoacetamides, and malononitrile dimer in the presence of an oxidant to produce nicotinamide derivatives containing specific substituent fragments (Bardasov et al., 2018).

Scientific Research Applications

Corrosion Inhibition and Material Protection

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, a derivative of nicotinamide, has been studied for its potential in corrosion inhibition. Research by Chakravarthy et al. (2014) on a class of nicotinamide derivatives indicated significant inhibition efficiency on mild steel in acidic environments. These findings suggest potential applications in protecting materials against corrosion, particularly in industrial settings where metal degradation is a concern Chakravarthy, M. P., Mohana, K. N., & Pradeep Kumar, C. B. (2014). Corrosion inhibition effect and adsorption behaviour of nicotinamide derivatives on mild steel in hydrochloric acid solution. International Journal of Industrial Chemistry.

Agricultural and Horticultural Applications

The compound's derivatives have been explored in the context of agriculture and horticulture. Yu et al. (2021) synthesized and studied N-(arylmethoxy)-2-chloronicotinamides, closely related to nicotinamide, demonstrating significant herbicidal activity. This suggests a potential use of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide derivatives in developing new herbicides Yu, Chen, et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of agricultural and food chemistry.

Fungicidal Research

Wu et al. (2022) reported on the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, showcasing their effectiveness against certain plant pathogens. This research indicates that derivatives of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide could be promising in the development of new fungicides Wu, Hongfei, et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.

Biochemical Studies and Enzymatic Function

Research on nicotinamide derivatives has contributed to understanding the biochemical pathways and enzymatic functions. For instance, Peng et al. (2011) investigated the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT), an enzyme that plays a significant role in metabolic pathways. Such studies could potentially lead to insights into how N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide interacts at the molecular level Peng, Yi, et al. (2011). Structural basis of substrate recognition in human nicotinamide N-methyltransferase. Biochemistry.

properties

IUPAC Name

N-but-3-ynyl-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-7-15-13(17)12-5-4-8-16-14(12)19-11-6-9-18-10-11/h1,4-5,8,11H,3,6-7,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUIENVECCMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=C(N=CC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

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